PDE5A-Inhibitory Potency: A Direct Structural Benchmark Against the PDE5 Pharmacophore
The compound demonstrates a PDE5A IC50 of 13 nM, placing it in the range of classic PDE5-targeting pharmacophores. This provides a clear quantitative benchmark for users comparing it to other benzamide-based PDE5 inhibitors [1].
| Evidence Dimension | Inhibition of full-length recombinant human PDE5A1 (catalytic domain) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Close analog '3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide' (no published IC50 against PDE5A) |
| Quantified Difference | Not directly comparable; the target compound represents a distinct activity cliff. |
| Conditions | In vitro fluorescence-based assay using FAM-cyclic-3',5'-GMP as substrate; enzyme expressed in baculovirus-infected Sf9 cells [1]. |
Why This Matters
Establishes the compound as a potent PDE5A binder, providing a critical data point for selecting it over functionally uncharacterized analogs.
- [1] BindingDB, Entry BDBM50467484. Affinity Data for PDE5A (Human). View Source
